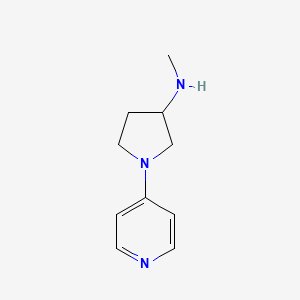

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine

描述

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a pyridine ring.

作用机制

Target of Action

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine is a complex compound that is part of the pyrrolidine class of compounds Pyrrolidine compounds are known to interact with a variety of biological targets, contributing to their diverse biological activities .

Mode of Action

It is known that the pyrrolidine ring, a key component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a variety of ways, potentially leading to different biological profiles depending on the spatial orientation of substituents .

Biochemical Pathways

Compounds containing the pyrrolidine ring are known to interact with a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the environment can significantly impact the action of compounds, particularly those with complex structures like this compound .

生化分析

Biochemical Properties

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways in which this enzyme is involved. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound can influence gene expression by binding to transcription factors or modifying histones, leading to changes in the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to a decrease in the enzymatic activity and subsequent changes in metabolic pathways. Additionally, this compound can activate or inhibit receptors on the cell surface, triggering intracellular signaling cascades that alter cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed that it can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function or reducing inflammation. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects, while doses above this range lead to toxicity. These findings highlight the importance of dose optimization in the therapeutic application of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to affect the cytochrome P450 enzyme system, which plays a crucial role in the metabolism of drugs and other xenobiotics. By modulating the activity of these enzymes, this compound can influence the metabolic flux and levels of various metabolites. This interaction can lead to changes in the pharmacokinetics and pharmacodynamics of co-administered drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct this compound to these subcellular locations, where it can exert its effects. For example, localization to the nucleus allows it to interact with transcription factors and influence gene expression, while localization to the mitochondria can affect cellular energy metabolism .

准备方法

The synthesis of N-methyl-1-pyridin-4-ylpyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common synthetic route includes the reaction of N-methylpyrrolidine with 4-bromopyridine under specific conditions to form the desired compound. Industrial production methods may involve microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency .

化学反应分析

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic effects.

Industry: It is utilized in the development of new materials and chemical processes.

相似化合物的比较

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine can be compared with other similar compounds such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are widely used in medicinal chemistry.

Piperidine derivatives: Similar to pyrrolidine derivatives, piperidine compounds are important in drug design and synthesis

The uniqueness of this compound lies in its specific combination of the pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties.

生物活性

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine (also referred to as compound B2819925) is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by case studies and research findings.

Structural Characteristics

This compound features a pyrrolidine ring substituted with a pyridine moiety. The presence of the methyl group at the nitrogen position enhances its lipophilicity and influences its interaction with biological targets. The compound's structure allows it to explore various pharmacophore spaces due to the sp³-hybridization of the pyrrolidine ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Cytochrome P450 Modulation : It has been shown to affect the cytochrome P450 enzyme system, which plays a critical role in drug metabolism. This modulation can lead to altered metabolic pathways, impacting the pharmacokinetics of co-administered drugs.

- Receptor Interactions : The compound exhibits potential neuroactive properties, suggesting interactions with neurotransmitter receptors. Its binding profile indicates possible applications in treating neurological disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural features:

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed due to lipophilicity |

| Distribution | Distributed widely in tissues; potential for CNS penetration |

| Metabolism | Metabolized primarily by cytochrome P450 enzymes |

| Elimination | Excreted via urine; half-life dependent on metabolic rate |

The introduction of heteroatoms in the molecule enhances its physicochemical properties, optimizing ADME (absorption, distribution, metabolism, and excretion) profiles for drug candidates.

Biological Activity and Therapeutic Potential

Research has indicated that this compound may have applications in various therapeutic areas:

- Neuropharmacology : Its potential neuroactive properties suggest efficacy in treating conditions such as depression and anxiety disorders. For instance, studies have shown that compounds with similar structures exhibit kappa-opioid receptor antagonism, which is linked to mood regulation.

- Cancer Research : The compound's ability to modulate enzyme activity may also play a role in cancer treatment strategies. It has been noted that similar pyrrolidine derivatives can inhibit key signaling pathways involved in tumor growth and survival .

- Metabolic Regulation : The unique binding profile allows for selective interaction with metabolic pathways, indicating potential use in managing metabolic disorders.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Kappa-opioid Receptor Studies : Research demonstrated that kappa-opioid receptor antagonists showed significant effects on behavior in animal models, indicating potential for developing treatments for addiction and mood disorders .

- Cancer Cell Line Inhibition : In vitro studies have shown that related compounds exhibit antiproliferative effects on human cancer cell lines, suggesting that N-methyl derivatives may also possess similar properties .

属性

IUPAC Name |

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-11-9-4-7-13(8-9)10-2-5-12-6-3-10/h2-3,5-6,9,11H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEBPXBVBQDKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。